molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Cat. No.: B1306498
CAS No.: 842971-89-5
M. Wt: 182.26 g/mol
InChI Key: XIBTZZUXZNNSTP-UHFFFAOYSA-N
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Description

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is an organic compound with the molecular formula C10H18N2O. It is characterized by the presence of a furan ring, an amino group, and diethylamine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine typically involves the reaction of 2-furyl ethylamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(2-furyl)ethyl]-N,N-dimethylamine
  • 2-furyl ethylamine
  • N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine

Uniqueness

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is unique due to its specific structural features, such as the combination of a furan ring with amino and diethylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTZZUXZNNSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390182
Record name N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842971-89-5
Record name N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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